molecular formula C13H20N4O3 B1506507 tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate CAS No. 1272973-58-6

tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B1506507
CAS No.: 1272973-58-6
M. Wt: 280.32 g/mol
InChI Key: QEBOLTCHZIZLDV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C13H20N4O3 and a molecular weight of 280.33 g/mol . It is a derivative of piperazine and pyrimidine, featuring a tert-butyl ester group

Preparation Methods

Types of Reactions:

  • Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a corresponding ketone or carboxylic acid.

  • Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the piperazine ring.

  • Substitution: The hydroxyl group on the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions, often requiring a base to deprotonate the hydroxyl group.

Major Products Formed:

  • Oxidation: Pyrimidin-2-one derivatives.

  • Reduction: Piperazine derivatives with reduced nitrogen atoms.

  • Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The exact mechanism of action of tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate depends on its specific application. In drug discovery, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate: Similar structure but lacks the piperazine ring.

  • Piperazine derivatives: Other piperazine-based compounds with different substituents on the pyrimidine ring.

Uniqueness: The presence of the tert-butyl ester group and the hydroxyl group on the pyrimidine ring make tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate unique compared to other similar compounds. These functional groups can significantly influence the compound's reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)11-14-8-10(18)9-15-11/h8-9,18H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBOLTCHZIZLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728918
Record name tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272973-58-6
Record name tert-Butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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